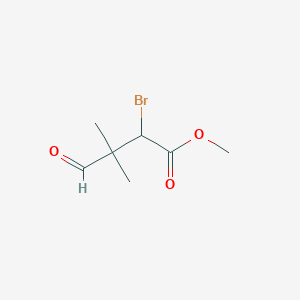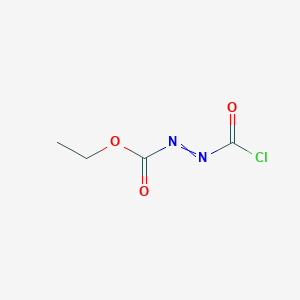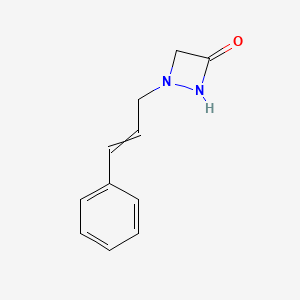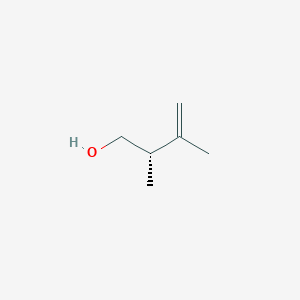
(2S)-2,3-Dimethylbut-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,3-Dimethylbut-3-en-1-ol: is an organic compound with the molecular formula C6H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,3-Dimethylbut-3-en-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2,3-Dimethylbut-3-en-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2,3-Dimethylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed:
Oxidation: (2S)-2,3-Dimethylbut-3-en-2-one.
Reduction: (2S)-2,3-Dimethylbutane.
Substitution: (2S)-2,3-Dimethylbut-3-en-1-chloride.
Aplicaciones Científicas De Investigación
Chemistry: (2S)-2,3-Dimethylbut-3-en-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and stereoselective reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
Mecanismo De Acción
The mechanism by which (2S)-2,3-Dimethylbut-3-en-1-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
(2R)-2,3-Dimethylbut-3-en-1-ol: The enantiomer of (2S)-2,3-Dimethylbut-3-en-1-ol, which has the opposite configuration at the chiral center.
2,3-Dimethylbutane-1-ol: A structural isomer with a different arrangement of atoms.
2,3-Dimethylbut-2-en-1-ol: A positional isomer with the double bond in a different location.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Propiedades
Número CAS |
82189-55-7 |
|---|---|
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
(2S)-2,3-dimethylbut-3-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3/t6-/m1/s1 |
Clave InChI |
OSUIFWPTEFZCMB-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CO)C(=C)C |
SMILES canónico |
CC(CO)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
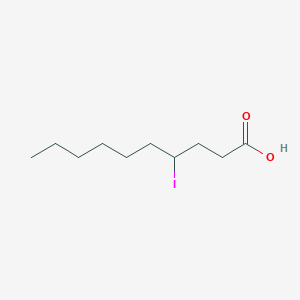
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)

![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)

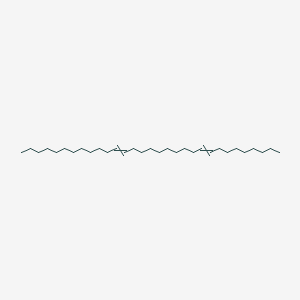
![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
